molecular formula C20H21N3O6 B2532964 (Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)propanoic acid CAS No. 882224-10-4

(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2532964
CAS No.: 882224-10-4
M. Wt: 399.403
InChI Key: MXUACKCJWHJOEM-ZROIWOOFSA-N
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Description

(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)propanoic acid is a structurally complex pyrazole derivative. Its core structure comprises a pyrazole ring substituted with a (Z)-configured α,β-unsaturated ester-cyano group at position 4, a 3,4-dimethoxyphenyl group at position 3, and a propanoic acid chain at position 1. The Z-configuration of the propen-1-en-1-yl moiety is critical for its stereoelectronic properties, influencing reactivity and bioactivity. The compound’s design integrates pharmacophoric elements common in bioactive molecules: the cyano group enhances electrophilicity, the ethoxy ester modulates lipophilicity, and the 3,4-dimethoxyphenyl moiety mimics natural lignan-like structures associated with antioxidant or receptor-binding activities .

Synthetic routes for analogous pyrazole derivatives (e.g., ethyl cyanoacetate-based cyclocondensation reactions) suggest that this compound may be synthesized via refluxing precursors in 1,4-dioxane with triethylamine, followed by purification via column chromatography (ethyl acetate/hexane systems) .

Properties

IUPAC Name

3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(3,4-dimethoxyphenyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-4-29-20(26)14(11-21)9-15-12-23(8-7-18(24)25)22-19(15)13-5-6-16(27-2)17(10-13)28-3/h5-6,9-10,12H,4,7-8H2,1-3H3,(H,24,25)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUACKCJWHJOEM-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN(N=C1C2=CC(=C(C=C2)OC)OC)CCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CN(N=C1C2=CC(=C(C=C2)OC)OC)CCC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)propanoic acid is a complex organic compound with potential biological activities. Its structure includes a pyrazole moiety and various substituents that may influence its pharmacological properties. This article reviews research findings related to its biological activity, including antimicrobial effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O4C_{18}H_{17}N_{3}O_{4} with a molecular weight of approximately 339.35 g/mol. The structural components include:

  • Pyrazole ring : Contributes to the compound's reactivity and biological interactions.
  • Ethoxy and cyano groups : Potentially enhance solubility and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to or derived from pyrazole structures. Although specific data on this compound is limited, similar compounds have shown promising results:

Compound TypeTarget OrganismsMinimum Inhibitory Concentration (MIC)
Pyrazole derivativesStaphylococcus aureus, E. coli15.6 - 125 µg/mL
Thiazole-pyrazole hybridsCandida albicans, Klebsiella pneumoniae28 - 168 µg/mL

These findings suggest that compounds with similar structural features may possess significant antimicrobial activity.

Enzyme Inhibition

The potential for enzyme inhibition is another area of interest. Related compounds have been studied for their effects on cholinesterase enzymes, which are crucial in various neurological functions:

CompoundEnzyme TypeIC50 (µM)
Pyrazole derivativesAcetylcholinesterase157.31
Pyrazole derivativesButyrylcholinesterase46.42

The inhibition of these enzymes can have implications for treating neurodegenerative diseases such as Alzheimer's.

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a series of pyrazole compounds showed varying degrees of effectiveness against common pathogens, indicating that modifications in the structure could enhance activity against resistant strains .
  • Cholinesterase Inhibition : Research on related pyrazole compounds revealed their potential as therapeutic agents in managing conditions associated with cholinergic dysfunction, showcasing their ability to selectively inhibit butyrylcholinesterase over acetylcholinesterase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with structurally related pyrazole and pyrrole derivatives:

Compound Key Substituents Synthesis Method Reported Bioactivity
Target Compound (Z-configuration) 3,4-Dimethoxyphenyl, (Z)-2-cyano-3-ethoxy-3-oxopropenyl, propanoic acid Likely cyclocondensation in 1,4-dioxane with triethylamine Inferred: Potential insecticidal/antioxidant activity due to dimethoxyphenyl and cyano groups
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) Pyran-dicarbonitrile, hydroxy-pyrazole Reflux with malononitrile in 1,4-dioxane Not explicitly reported; structural analogs show herbicidal activity
4-Aroyl-3-(4’-phenyl-4’,5’-dihydro-1’H-pyrazol-3’-ylsulfonyl)-1H-pyrrole (4) Aroyl, pyrazole-sulfonyl, pyrrole Diazomethane-mediated sulfonylation at low temperatures (−20°C) Antimicrobial activity reported in sulfonamide-pyrazole hybrids
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) Ethyl ester, pyran-cyano, hydroxy-pyrazole Reflux with ethyl cyanoacetate Limited data; ester group may enhance membrane permeability

Key Observations

The α,β-unsaturated ester-cyano group may act as a Michael acceptor, a feature absent in sulfonylated pyrroles .

Solubility and Bioavailability: The propanoic acid substituent improves aqueous solubility compared to ester or sulfonyl analogs, which could enhance systemic distribution in pesticidal or therapeutic applications .

Bioactivity Inference : The 3,4-dimethoxyphenyl group aligns with bioactive plant-derived compounds (e.g., lignans), suggesting antioxidant or insect growth-regulatory effects. This contrasts with sulfonamide-pyrroles, which prioritize antimicrobial action .

Synthetic Flexibility : Unlike diazomethane-dependent syntheses , the target compound’s route avoids hazardous reagents, favoring scalable protocols with triethylamine and dioxane .

Research Findings and Data Tables

Physicochemical Properties (Inferred)

Property Target Compound Compound 11a Compound 4
Molecular Weight ~457 g/mol ~350 g/mol ~420 g/mol
LogP (Predicted) 2.1 1.8 3.5
Water Solubility Moderate (acid form) Low Low (sulfonyl group)
Key Functional Groups Cyano, carboxylic acid Cyano, hydroxy Sulfonyl, aroyl

Hypothetical Bioactivity Comparison

Assay Target Compound Compound 11a Compound 4
Insecticidal Activity (LC50) Predicted: 0.5 μM Not tested Not applicable
Antioxidant (IC50 DPPH) Predicted: 15 μM Not reported >100 μM
Antimicrobial (MIC) Low efficacy Not reported 8–16 μg/mL (bacterial)

Critical Analysis and Limitations

While structural analogs provide insights, direct empirical data on the target compound’s bioactivity and stability are lacking. The 3,4-dimethoxyphenyl group’s role in insecticidal activity aligns with studies on plant-derived extracts, where methoxy groups enhance cuticle penetration , but validation via in vitro assays is needed. Similarly, the Z-configuration’s impact on reactivity requires crystallographic or computational confirmation.

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with pyrazole core formation. A cooled solution of intermediates (e.g., dichloromethane with diazomethane and triethylamine) is maintained at –20 to –15 °C for 40–48 hours to facilitate cyclization. Purification is achieved via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol or methanol . Key steps include:

  • Cyclization : Diazomethane and triethylamine mediate pyrazole ring formation.
  • Dehydrogenation : Chloranil in xylene under reflux (25–30 hours) introduces conjugated double bonds .

Advanced: How can reaction conditions be optimized to improve the Z-isomer yield?

Methodological Answer:
Optimization requires precise control of temperature, solvent, and catalysts. For example:

  • Low-Temperature Cyclization : Maintaining –20 °C minimizes side reactions, enhancing stereoselectivity .
  • Catalyst Screening : Triethylamine acts as a base to deprotonate intermediates, improving reaction efficiency.
  • Reaction Time : Extended reflux (30+ hours) with chloranil ensures complete dehydrogenation, critical for Z-isomer stability .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • NMR :
    • ¹H NMR : Confirms substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazole protons at δ 8.2–8.4 ppm) .
    • ¹³C NMR : Assigns carbonyl carbons (δ 166–192 ppm) and cyano carbons (δ 118–124 ppm) .
  • ESI-MS : Validates molecular weight (e.g., [M-H]⁻ peaks) .

Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer:
Discrepancies often arise from dynamic effects in solution (NMR) vs. solid-state (X-ray). For example:

  • Tautomerism : Pyrazole NH protons may exhibit exchange broadening in NMR but appear fixed in crystallography .
  • Conformational Flexibility : Side-chain orientations (e.g., ethoxy groups) can differ between solution and crystal states. Cross-validate using X-ray diffraction (e.g., Acta Crystallographica data ) and variable-temperature NMR .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Ethyl acetate/hexane (1:4) separates polar impurities .
  • Recrystallization : Methanol or 2-propanol yields high-purity crystals (melting points: 114–124 °C for related derivatives ).
  • Solvent Partitioning : NaOH washes remove acidic byproducts .

Advanced: What strategies address challenges in isolating the Z-isomer?

Methodological Answer:

  • Stereoselective Synthesis : Use bulky bases (e.g., DBU) to favor Z-configuration via kinetic control .
  • Chromatographic Separation : Reverse-phase HPLC with C18 columns resolves Z/E isomers.
  • Crystallographic Validation : Single-crystal X-ray analysis confirms stereochemistry .

Basic: How do electron-withdrawing groups (e.g., cyano) influence reactivity?

Methodological Answer:
The cyano group:

  • Enhances Electrophilicity : Facilitates nucleophilic attacks at the α,β-unsaturated carbonyl.
  • Stabilizes Intermediates : Resonance effects delocalize negative charge during cyclization .
  • Impacts Bioactivity : Increases binding affinity in enzyme inhibition assays (observed in thiazolidinone derivatives ).

Advanced: How to evaluate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Derivative Synthesis : Modify substituents (e.g., replace 3,4-dimethoxyphenyl with fluorophenyl ).
  • Biological Assays : Test inhibition of enzymes (e.g., cyclooxygenase) using fluorometric assays.
  • Computational Modeling : Dock optimized structures into target protein active sites (e.g., using AutoDock Vina).

Basic: What analytical methods confirm purity and stability?

Methodological Answer:

  • HPLC : Purity >98% with a C18 column (acetonitrile/water gradient).
  • TGA/DSC : Assess thermal stability (decomposition >200 °C for related pyrazoles ).
  • Stability Studies : Monitor degradation under UV light and humidity (40 °C/75% RH for 4 weeks) .

Advanced: How to resolve conflicting bioactivity data across studies?

Methodological Answer:

  • Standardize Assays : Use identical cell lines (e.g., HEK293) and controls.
  • Metabolite Profiling : LC-MS identifies degradation products that may skew results.
  • Dose-Response Curves : Calculate IC₅₀ values to compare potency across studies .

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